3-Methylpent-4-en-2-yl benzoate
Description
3-Methylpent-4-en-2-yl benzoate is an aliphatic branched-chain unsaturated benzoate ester. Its structure consists of a benzoic acid moiety esterified with a 3-methylpent-4-en-2-ol group, featuring a double bond at the 4-position of the pentenyl chain and a methyl branch at the 3-position.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-methylpent-4-en-2-yl benzoate |
InChI |
InChI=1S/C13H16O2/c1-4-10(2)11(3)15-13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
InChI Key |
VRVXHEXCOVOVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-4-en-2-yl benzoate typically involves the esterification of benzoic acid with 3-methylpent-4-en-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of 3-Methylpent-4-en-2-yl benzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: 3-Methylpent-4-en-2-yl benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Methylpent-4-en-2-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpent-4-en-2-yl benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of benzoic acid and 3-methylpent-4-en-2-ol. These products can further participate in various metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
- 3-Methylpent-4-en-2-yl benzoate : Contains a five-carbon alkenyl chain with a methyl branch (C3) and a double bond at C3.
- 3-Methyl-2-butenyl benzoate (CAS 5205-11-8): A four-carbon branched alkenyl chain with a double bond at C2 and a methyl group at C3 .
- Isopropyl benzoate (CAS 939-48-0): A saturated branched-chain ester with a three-carbon isopropyl group .
- cis-3-Hexenyl benzoate (CAS 25152-85-6): A six-carbon alkenyl chain with a cis-configured double bond at C3 .
Physical and Chemical Properties
Table 1 summarizes inferred properties based on analogous compounds:
| Compound | Boiling Point (°C) | Solubility (in water) | LogP (Lipophilicity) | Reactivity Notes |
|---|---|---|---|---|
| 3-Methylpent-4-en-2-yl benzoate* | ~250–280 (est.) | Low | ~3.5–4.0 (est.) | Moderate oxidation susceptibility |
| 3-Methyl-2-butenyl benzoate | 245–250 | Insoluble | 3.2 | Prone to hydrolysis/oxidation |
| Isopropyl benzoate | 218–220 | Slightly soluble | 2.8 | Stable under ambient conditions |
| cis-3-Hexenyl benzoate | 265–270 | Insoluble | 4.1 | High fragrance volatility |
*Estimated values based on chain length and branching trends .
Key Observations:
- Branching and Chain Length : Longer chains (e.g., cis-3-hexenyl) increase lipophilicity (higher LogP), while branching (e.g., isopropyl) reduces melting points compared to straight-chain analogs .
- Unsaturation : The double bond in 3-methylpent-4-en-2-yl benzoate likely enhances reactivity toward oxidation or electrophilic addition relative to saturated esters like isopropyl benzoate .
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